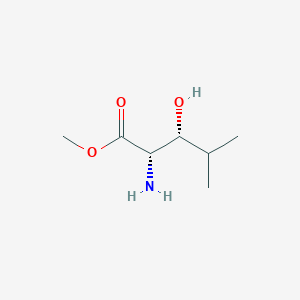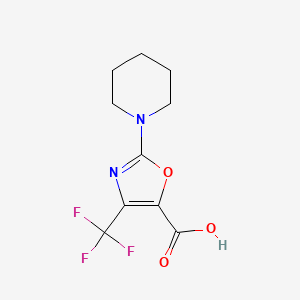
Chloroethoxyethyl-tosylate
概要
説明
Chloroethoxyethyl-tosylate is an organic compound that belongs to the class of tosylates. Tosylates are esters of p-toluenesulfonic acid and are commonly used in organic synthesis due to their excellent leaving group properties. This compound is particularly useful in various chemical reactions, including nucleophilic substitution reactions.
準備方法
Synthetic Routes and Reaction Conditions: Chloroethoxyethyl-tosylate can be synthesized through the esterification of chloroethoxyethanol with p-toluenesulfonyl chloride. The reaction typically involves the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosylate ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions: Chloroethoxyethyl-tosylate primarily undergoes nucleophilic substitution reactions due to the presence of the tosylate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, to enhance the nucleophilicity of the nucleophile.
Elimination Reactions: Strong bases, such as sodium hydride or potassium tert-butoxide, can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Nucleophilic Substitution: The major products are ethers, thioethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene.
科学的研究の応用
Chloroethoxyethyl-tosylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Medicine: It is used in the synthesis of drug molecules and prodrugs, which are inactive compounds that can be metabolized into active drugs in the body.
Industry: It is used in the production of specialty chemicals, such as surfactants and polymers.
作用機序
The mechanism of action of chloroethoxyethyl-tosylate involves the nucleophilic attack on the carbon atom bonded to the tosylate group. This leads to the displacement of the tosylate group and the formation of a new bond between the nucleophile and the carbon atom. The tosylate group acts as a leaving group, stabilizing the transition state and facilitating the reaction.
類似化合物との比較
Methanesulfonyl Chloride: Similar to chloroethoxyethyl-tosylate, methanesulfonyl chloride is used to convert alcohols into good leaving groups for nucleophilic substitution reactions.
Trifluoromethanesulfonyl Chloride: This compound is also used to create good leaving groups and is known for its high reactivity.
Uniqueness: this compound is unique due to its specific structure, which allows for selective reactions with various nucleophiles. Its chloroethoxyethyl group provides additional functionality, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H15ClO4S |
|---|---|
分子量 |
278.75 g/mol |
IUPAC名 |
2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H15ClO4S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5H,6-9H2,1H3 |
InChIキー |
SWPSLRINHOQENG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-2,3-diaza-spiro[4.4]non-3-ene-2-carboxamidine](/img/structure/B8423353.png)
![7-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B8423360.png)






![4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid](/img/structure/B8423418.png)



